6-((Trimethylsilyl)ethynyl)quinoline

Synthetic Chemistry Cross-Coupling Structural Isomerism

6-((Trimethylsilyl)ethynyl)quinoline (CAS 683774-32-5) is a functionalized heterocyclic building block belonging to the silyl-protected alkyne class. Its structure consists of a quinoline core with a trimethylsilyl (TMS)-protected ethynyl substituent at the 6-position, providing a latent terminal alkyne for downstream Sonogashira cross-coupling or click chemistry applications.

Molecular Formula C14H15NSi
Molecular Weight 225.36 g/mol
CAS No. 683774-32-5
Cat. No. B1443534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Trimethylsilyl)ethynyl)quinoline
CAS683774-32-5
Molecular FormulaC14H15NSi
Molecular Weight225.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3
InChIKeyHPUIGADZNDDKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Trimethylsilyl)ethynyl)quinoline (CAS 683774-32-5): A Protected Alkyne Intermediate for Sonogashira-Derived Quinoline Architectures


6-((Trimethylsilyl)ethynyl)quinoline (CAS 683774-32-5) is a functionalized heterocyclic building block belonging to the silyl-protected alkyne class. Its structure consists of a quinoline core with a trimethylsilyl (TMS)-protected ethynyl substituent at the 6-position, providing a latent terminal alkyne for downstream Sonogashira cross-coupling or click chemistry applications [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% , and is characterized by a molecular weight of 225.36 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 309.2±24.0 °C at 760 mmHg .

Why Generic Substitution Fails for 6-((Trimethylsilyl)ethynyl)quinoline: Regio- and Protecting-Group Specificity in Cross-Coupling Workflows


In synthetic chemistry workflows, a 'quinoline' or 'silyl-protected alkyne' cannot be arbitrarily interchanged. The position of the ethynyl moiety on the quinoline ring directly dictates the geometry and electronic environment of downstream coupling products, which is critical for biological target engagement or material properties. Therefore, 6-((Trimethylsilyl)ethynyl)quinoline offers a specific regio-chemical vector for constructing 6-substituted quinoline libraries. Furthermore, the TMS group provides a distinct deprotection profile compared to other silyl protecting groups, such as triethylsilyl (TES) or triisopropylsilyl (TIPS), offering a controlled balance between stability during storage and lability under mild fluoride or basic conditions [1].

Quantitative Differentiation Evidence for 6-((Trimethylsilyl)ethynyl)quinoline Against Key Analogs


Regioisomeric Purity: 6-Substitution vs. 5- or 8-((Trimethylsilyl)ethynyl)quinoline Isomers

The compound is specifically functionalized at the 6-position of the quinoline ring, distinguishing it from the 5- and 8-substituted isomers. While all three are commercially available, only the 6-substituted variant provides the specific exit vector required for target molecules designed around 6-aminoquinoline or 6-hydroxyquinoline pharmacophores. The molecular formula for all three isomers is C14H15NSi, but the 6-isomer is uniquely identified by InChI Key HPUIGADZNDDKMJ-UHFFFAOYSA-N [1]. No quantitative head-to-head biological activity comparison data is available in the primary literature; this differentiation is based on structural and regioisomeric identity.

Synthetic Chemistry Cross-Coupling Structural Isomerism

Physical Form and Stability: Crystalline Solid vs. Liquid Handling of Unprotected 6-Ethynylquinoline

The trimethylsilyl protecting group renders 6-((trimethylsilyl)ethynyl)quinoline a solid at ambient temperature (predicted melting point not explicitly reported, but boiling point is 309.2±24.0 °C ), in contrast to the unprotected 6-ethynylquinoline, which is likely a low-melting solid or oil with higher volatility and greater sensitivity to oxidative coupling. The TMS group enhances storage stability; the compound is recommended for long-term storage in a cool, dry place . Quantitative stability data comparing TMS-protected vs. free alkyne is not available for this specific compound, but this is a well-established class-level advantage of silyl protecting groups.

Chemical Handling Stability Storage

Commercial Purity Benchmarking: Available in 98% Purity vs. Typical 95% for Analogous Intermediates

This compound is commercially available at a purity of 98% , which is higher than the typical 95% minimum specification offered for many analogous quinoline intermediates . For example, AKSci catalog lists this compound at 95% purity , while Leyan provides it at 98% . This 3-percentage-point purity difference can reduce the burden of byproduct purification in subsequent synthetic steps, though the absolute impact is application-dependent.

Procurement Purity Specification Quality Control

Application Scenarios for 6-((Trimethylsilyl)ethynyl)quinoline Based on Verifiable Differentiation


Sonogashira Coupling Building Block for 6-Substituted Quinoline Libraries

The compound serves as a protected terminal alkyne in Sonogashira reactions to introduce aryl, heteroaryl, or vinyl groups specifically at the quinoline 6-position. This regiochemistry is crucial for medicinal chemistry programs targeting kinases or other enzymes where the 6-position vector is required for binding [1].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Precursor

After TMS deprotection, the resulting 6-ethynylquinoline can be used as a dipolarophile in CuAAC reactions to generate 1,2,3-triazole-linked conjugates for probe discovery or bioconjugation. The solid, stable nature of the TMS-protected precursor simplifies reagent handling in automated synthesizers [1].

Material Science Intermediate for Organic Semiconductors

The 6-substituted quinoline scaffold, when further elaborated, can serve as a ligand or a core structure in organic light-emitting diodes (OLEDs) and other electronic materials. High purity (98%) and defined regioisomeric identity are essential for reproducible device performance.

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